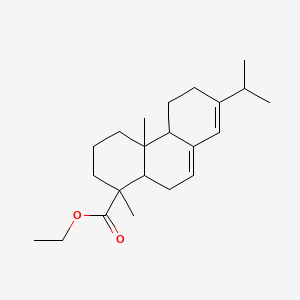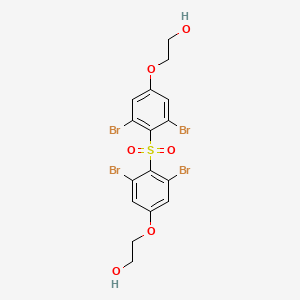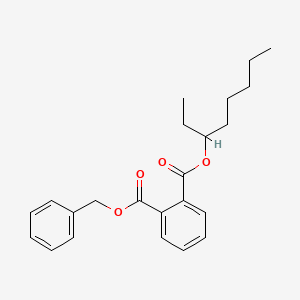
Benzyl octan-3-yl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl octan-3-yl phthalate is a chemical compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, like other phthalates, is used in various industrial applications due to its ability to impart desirable physical properties to materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl octan-3-yl phthalate typically involves the esterification of phthalic anhydride with benzyl alcohol and octan-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Benzyl octan-3-yl phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted phthalates depending on the substituent introduced.
科学的研究の応用
Benzyl octan-3-yl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and materials science research.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
作用機序
The mechanism of action of benzyl octan-3-yl phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, altering the expression of genes involved in hormone regulation. This disruption can lead to adverse effects on reproductive and developmental processes.
類似化合物との比較
- Dibutyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Butyl benzyl phthalate (BBP)
- Di-2-ethylhexyl phthalate (DEHP)
Comparison: Benzyl octan-3-yl phthalate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of flexibility, durability, and potential health impacts. For instance, while DEHP is widely used and studied, this compound might exhibit different toxicological profiles and environmental behaviors.
特性
IUPAC Name |
1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-3-5-7-14-19(4-2)27-23(25)21-16-11-10-15-20(21)22(24)26-17-18-12-8-6-9-13-18/h6,8-13,15-16,19H,3-5,7,14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJMHZXMMFYORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
](/img/structure/B8034606.png)
](/img/structure/B8034608.png)
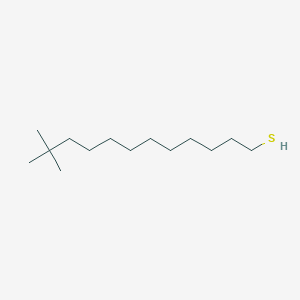

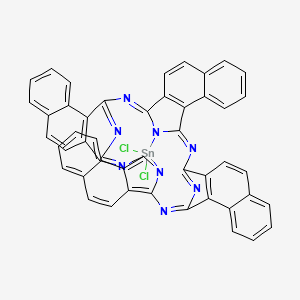

![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
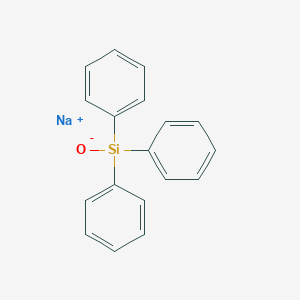
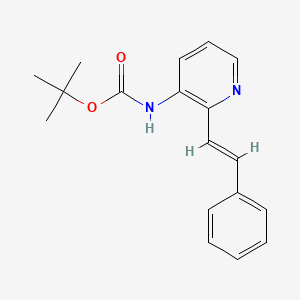
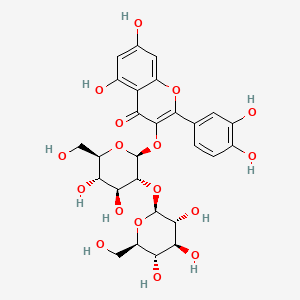
![(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8034660.png)
![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)
